molecular formula C30H25ClN6O2S3 B2926038 N-((4-(3-chlorophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide CAS No. 362507-63-9

N-((4-(3-chlorophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide

カタログ番号: B2926038
CAS番号: 362507-63-9
分子量: 633.2
InChIキー: HSTQNNUPWKKSBZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

This compound is a heterocyclic organic molecule featuring a thiophene-2-carboxamide core linked to a 4H-1,2,4-triazole ring substituted with a 3-chlorophenyl group and a sulfur-containing side chain. The side chain includes a 2-oxoethyl group bound to a pyrazolyl moiety with thiophen-2-yl and p-tolyl substituents.

特性

IUPAC Name

N-[[4-(3-chlorophenyl)-5-[2-[3-(4-methylphenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethyl]sulfanyl-1,2,4-triazol-3-yl]methyl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H25ClN6O2S3/c1-19-9-11-20(12-10-19)24-16-23(25-7-3-13-40-25)35-37(24)28(38)18-42-30-34-33-27(17-32-29(39)26-8-4-14-41-26)36(30)22-6-2-5-21(31)15-22/h2-15,24H,16-18H2,1H3,(H,32,39)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSTQNNUPWKKSBZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2CC(=NN2C(=O)CSC3=NN=C(N3C4=CC(=CC=C4)Cl)CNC(=O)C5=CC=CS5)C6=CC=CS6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H25ClN6O2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

633.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

生物活性

The compound N-((4-(3-chlorophenyl)-5-((2-oxo-2-(3-(thiophen-2-yl)-5-(p-tolyl)-4,5-dihydro-1H-pyrazol-1-yl)ethyl)thio)-4H-1,2,4-triazol-3-yl)methyl)thiophene-2-carboxamide is a complex organic molecule that has garnered attention in pharmacological research due to its potential biological activities. This article explores its biological activity, including mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The compound's molecular formula is C36H40ClN5O2SC_{36}H_{40}ClN_5O_2S, and it has a molecular weight of 642.3 g/mol . The structural complexity includes multiple functional groups that contribute to its biological activity.

Structural Features

  • Chlorophenyl Group : Imparts lipophilicity and may influence receptor binding.
  • Thiophene Ring : Known for its role in various pharmacophores.
  • Triazole Moiety : Often associated with antifungal and anticancer properties.

The biological activity of this compound is primarily attributed to its interaction with specific biological targets, including enzymes and receptors involved in various physiological pathways:

  • Enzyme Inhibition : The compound has shown potential as an inhibitor of certain enzymes, particularly those involved in coagulation pathways, such as Factor Xa. This inhibition can lead to antithrombotic effects, making it a candidate for cardiovascular therapies .
  • Antimicrobial Activity : Preliminary studies suggest that the compound exhibits antimicrobial properties against various pathogens, likely due to the presence of the thiophene and triazole rings .
  • Anticancer Potential : The structural components may also suggest activity against cancer cell lines, particularly through mechanisms involving apoptosis induction or cell cycle arrest.

Case Studies

Several studies have investigated the biological activity of related compounds or derivatives:

  • Study on Antithrombotic Activity : A related compound demonstrated potent inhibition of Factor Xa with excellent oral bioavailability, suggesting that modifications in the structure could enhance efficacy in preventing thromboembolic events .
  • Antimicrobial Efficacy : Research indicated that compounds containing thiophene rings showed significant activity against resistant bacterial strains, highlighting the potential for developing new antibiotics based on this scaffold .

Comparative Biological Activity Table

CompoundBiological ActivityReference
N-(4-chlorophenyl) derivativeAntithrombotic (Factor Xa Inhibition)
Thiophene-based compoundsAntimicrobial
Triazole derivativesAnticancer

Research Findings

Recent findings indicate that the compound's unique structure can be optimized for enhanced biological activity. Modifications to the chlorophenyl or thiophene moieties may yield derivatives with improved potency and selectivity for specific targets.

Future Directions

  • Synthesis of Derivatives : Further research should focus on synthesizing and evaluating derivatives to explore structure-activity relationships (SAR).
  • In Vivo Studies : Conducting comprehensive in vivo studies will be crucial to understand the pharmacokinetics and therapeutic potential of this compound.
  • Mechanistic Studies : Detailed mechanistic studies are needed to elucidate how this compound interacts at the molecular level with its biological targets.

類似化合物との比較

Comparison with Structurally Similar Compounds

Structural Analogues

A. Benzothiazole-3-carboxamide Derivatives (): Compounds such as N-[2-(4-Chlorophenyl)-4-oxo-1,3-thiazolidin-3-yl]-1,2-benzothiazole-3-carboxamide (4g) share a carboxamide backbone but replace the triazole and pyrazolyl groups with benzothiazole and thiazolidinone rings. These modifications reduce steric bulk but may compromise target specificity due to fewer π-π stacking interactions .

B. Nitrothiophene Carboxamides ():
Examples like N-(4-(3-methoxy-4-(trifluoromethyl)phenyl)thiazol-2-yl)-5-nitrothiophene-2-carboxamide introduce nitro groups on the thiophene ring, enhancing electron-withdrawing effects. This contrasts with the target compound’s unmodified thiophene, which may improve metabolic stability but reduce electrophilic reactivity .

C. Tetrazole-Linked Thiophene Carboxamides (): Compounds such as 5-chloro-N-(4-(4-(2-morpholino-2-oxoethyl)-5-oxo-4,5-dihydro-1H-tetrazol-1-yl)phenyl)thiophene-2-carboxamide (CAS 1396849-14-1) and 5-chloro-N-[2-(3-cyclopropyl-5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-1-yl)ethyl]thiophene-2-carboxamide (CAS 1396751-08-8) feature tetrazole or triazole rings instead of the target’s pyrazolyl group. These substitutions alter hydrogen-bonding capacity and solubility .

Physicochemical Properties

Property Target Compound 4g () CAS 1396849-14-1 ()
Molecular Weight ~650 g/mol (estimated) 375.84 g/mol 448.9 g/mol
Key Substituents Chlorophenyl, p-tolyl, thiophene Chlorophenyl, benzothiazole Morpholino, tetrazole
Solubility Low (lipophilic core) Moderate (polar thiazolidinone) Low (tetrazole reduces polarity)

Research Implications

The target compound’s hybrid structure combines features of antibacterial nitrothiophenes () and anti-inflammatory triazole derivatives (). However, its high molecular weight and lipophilicity may limit bioavailability, necessitating formulation optimization (e.g., nanoparticle carriers) .

Data Tables

Table 1: Structural Comparison

Compound Core Structure Key Functional Groups Bioactivity Hypothesis
Target Compound Triazole-thiophene-pyrazole Chlorophenyl, thioether Kinase inhibition, anti-cancer
4g () Benzothiazole-thiazolidinone Chlorophenyl, carbonyl COX-2 inhibition
CAS 1396849-14-1 Tetrazole-thiophene Morpholino, carbonyl Antimicrobial

Q & A

Q. What synthetic strategies are recommended for constructing the complex heterocyclic architecture of this compound?

  • Methodological Answer : The synthesis involves multi-step protocols, including:
  • Heterocyclic Coupling : Utilize Suzuki-Miyaura coupling for aryl-aryl bond formation between chlorophenyl and thiophene moieties .
  • Thioether Linkage : Introduce the thioether bridge via nucleophilic substitution under PEG-400 catalysis with Bleaching Earth Clay (pH 12.5) at 70–80°C .
  • Triazole Formation : Cyclize thiosemicarbazides using intramolecular cyclization under reflux with ethyl alcohol, followed by purification via recrystallization .
  • Key Reagents : Bromoacetyl derivatives for alkylation and isothiocyanates for thiourea intermediates .

Q. How can spectroscopic and crystallographic methods validate the compound’s structural integrity?

  • Methodological Answer :
  • IR Spectroscopy : Identify C=O (1650–1750 cm⁻¹), C=N (1550–1600 cm⁻¹), and C-S-C (600–700 cm⁻¹) stretches .
  • NMR Analysis : Use 1H^1H- and 13C^13C-NMR to confirm substituent environments (e.g., thiophene protons at δ 6.8–7.5 ppm; triazole carbons at δ 150–160 ppm) .
  • X-Ray Crystallography : Resolve intramolecular hydrogen bonding (e.g., N–H⋯N interactions) and planar fused-ring systems (r.m.s. deviation <0.05 Å) .

Q. Which preliminary biological assays are suitable for evaluating pharmacological potential?

  • Methodological Answer :
  • Antimicrobial Screening : Perform broth microdilution assays (MIC values) against Gram-positive/negative bacteria and fungi .
  • Anticancer Activity : Test cytotoxicity via MTT assays on cancer cell lines (e.g., HeLa, MCF-7) .
  • Anti-Inflammatory Potential : Measure COX-2 inhibition using ELISA-based enzymatic assays .

Advanced Research Questions

Q. How to design structure-activity relationship (SAR) studies to optimize bioactivity?

  • Methodological Answer :
  • Substituent Variation : Synthesize analogs with modified aryl (e.g., furan, pyridine) or alkyl groups (e.g., methyl, methoxy) on the triazole and pyrazole rings .

  • Bioisosteric Replacement : Replace thiophene with furan or pyridine to assess electronic effects on target binding .

  • Pharmacophore Mapping : Use molecular docking to identify critical interactions (e.g., hydrogen bonding with triazole N-atoms) .

    Table 1: SAR Trends in Triazole Derivatives

    Substituent (R)Bioactivity (IC₅₀, μM)Key Interaction
    Thiophen-2-yl1.2 (COX-2)H-bond with Arg120
    4-Methoxyphenyl5.8 (COX-2)Hydrophobic packing
    Pyridin-2-yl0.9 (Anticancer)π-Stacking with DNA

Q. What computational strategies predict binding modes and target interactions?

  • Methodological Answer :
  • Molecular Docking : Use AutoDock Vina with crystal structures (e.g., PDB: 6COX) to simulate ligand-receptor interactions .
  • MD Simulations : Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes (e.g., RMSD <2.0 Å) .
  • QSAR Modeling : Develop 2D/3D-QSAR models using steric, electrostatic, and hydrophobic descriptors from CoMFA/CoMSIA .

Q. How to resolve contradictions in biological activity data across studies?

  • Methodological Answer :
  • Standardized Assays : Adopt CLSI guidelines for antimicrobial testing to minimize inter-lab variability .
  • Dose-Response Curves : Use Hill slopes to compare potency (e.g., EC₅₀) across cell lines .
  • Control Experiments : Include reference compounds (e.g., doxorubicin for cytotoxicity) to calibrate assay conditions .

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。